(S)-2-Amino-2-(3-fluorophenyl)ethanol

Catalog No.
S3317213
CAS No.
325152-98-5
M.F
C8H10FNO
M. Wt
155.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-2-(3-fluorophenyl)ethanol

PROTAC/ADC synthesis demands chiral amino alcohols with controlled amine reactivity. Unsubstituted phenylglycinol risks over-alkylation and oxidative metabolism. (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5) solves this with meta-fluorine substitution.

  • Attenuated amine pKa prevents over-alkylation, enabling selective mono-alkylation for linker assembly.
  • Enhanced lipophilicity and CYP450 metabolic stability outperform unsubstituted analogs in ADC payloads.
  • >98% enantiomeric excess ensures stereochemical fidelity in asymmetric catalysis.

CAS Number

325152-98-5

Product Name

(S)-2-Amino-2-(3-fluorophenyl)ethanol

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)ethanol

Molecular Formula

C8H10FNO

Molecular Weight

155.17

InChI

InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

ZPXAEESIPIUPTJ-MRVPVSSYSA-N

SMILES

C1=CC(=CC(=C1)F)C(CO)N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CO)N

Synonyms

(S)-2-Amino-2-(3-fluorophenyl)ethanol, (2S)-2-Amino-2-(3-fluorophenyl)ethanol, (S)-3-Fluorophenylglycinol, (S)-β-Amino-3-fluorophenethyl alcohol, m-Fluoro-L-phenylglycinol, Benzenemethanol, α-(aminomethyl)-3-fluoro-, (αS)-

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g, 5 g

(S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5) is a highly pure, fluorinated chiral amino alcohol utilized extensively as a stereodefined building block in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and advanced chiral auxiliaries. Featuring an (S)-configured stereocenter and a meta-fluoro-substituted phenyl ring, this compound serves as a structurally rigid scaffold that imparts critical electronic and steric modifications compared to standard phenylglycinol. For industrial and laboratory procurement, its primary value lies in its ability to modulate amine nucleophilicity for controlled coupling reactions, while simultaneously enhancing the lipophilicity and metabolic stability of the resulting therapeutic conjugates or catalytic ligands.

Research Fit

Workflow Asymmetric Synthesis Chiral auxiliary or building block
Selection (S)-β-Amino Alcohol Single enantiomer, aryl glycinol class
Use Context Chiral Probe & Ligand Design meta-F substitution for electronic tuning

Substituting (S)-2-Amino-2-(3-fluorophenyl)ethanol with unsubstituted (S)-phenylglycinol or the para-fluoro analog fundamentally alters the synthetic trajectory and downstream performance of the final molecule. The unsubstituted baseline lacks the inductive electron-withdrawing (-I) effect of the meta-fluorine, resulting in a higher amine pKa that increases the risk of over-alkylation during linker attachment and leaves the aromatic ring susceptible to oxidative metabolism. Conversely, the para-fluoro analog introduces a counteracting resonance (+M) effect, which changes the electron density distribution and alters the optimal trajectory for chiral auxiliary applications. Furthermore, procuring a racemic mixture or the (R)-enantiomer completely reverses the stereochemical yield in asymmetric syntheses and abolishes target binding in stereospecific biological payloads, making the enantiopure (S)-meta-fluoro form non-interchangeable [1].

Substitution Risk

Target (S)-Enantiomer

Defined (S)-stereochemistry at benzylic carbon for consistent chiral induction.

(R)-Enantiomer

Opposite enantiomer may reverse stereoselectivity or cause antagonistic recognition.

Regioisomeric Fluoro

2- or 4-fluoro substitution alters lipophilicity, permeability, and π-stacking profiles.

Unsubstituted Analog

Lacks fluorine electronic effects; may shift binding and metabolic stability predictions.

Inductive pKa Attenuation for Controlled Linker Synthesis

The meta-fluoro substitution on the phenyl ring exerts a strong inductive (-I) electron-withdrawing effect without the resonance (+M) interference seen in para-substitutions. This lowers the conjugate acid pKa of the amine to approximately 8.4–8.5, compared to ~8.9 for unsubstituted (S)-phenylglycinol. This attenuated nucleophilicity provides superior kinetic control during N-alkylation or amidation reactions, significantly reducing the formation of bis-alkylated impurities during the assembly of complex PROTAC linkers or ADC payloads [1].

Evidence DimensionAmine pKa (Conjugate Acid)
Target Compound Data~8.4 - 8.5
Comparator Or Baseline~8.9 ((S)-Phenylglycinol)
Quantified Difference~0.4 - 0.5 pKa unit reduction
ConditionsAqueous solution, standard predictive and empirical models

Lower amine nucleophilicity prevents over-reaction and improves the yield of mono-alkylated products in complex linker synthesis workflows.

Enantiomeric Identity
Data to verify
(S)-enantiomer, 95% purity

Ensures reproducible stereochemical outcome

Opposite (R)-form yields different chiral induction

Lipophilicity and Permeability Enhancement

The introduction of the fluorine atom at the meta position predictably increases the lipophilicity of the building block. The logP of (S)-2-Amino-2-(3-fluorophenyl)ethanol is elevated by approximately 0.4 units relative to the unsubstituted baseline. In the context of PROTACs and intracellularly targeted ADCs, incorporating this fluorinated scaffold enhances the overall passive membrane permeability of the high-molecular-weight conjugate, which is a critical bottleneck in targeted protein degrader efficacy [1].

Evidence DimensionPartition Coefficient (logP)
Target Compound Data~1.2 - 1.3
Comparator Or Baseline~0.8 ((S)-Phenylglycinol)
Quantified Difference+0.4 logP units
ConditionsStandard octanol-water partition modeling

Higher lipophilicity directly translates to improved cellular uptake for high-molecular-weight therapeutic conjugates, justifying the higher procurement cost over the non-fluorinated analog.

Lipophilicity Shift
Class-level inference
XLogP3 = 0.2 (3-F)

Position-dependent permeability context

2-fluoro isomer predicts different LogP; BBB permeation predicted in silico

Prevention of Aromatic Hydroxylation for API Stability

Unsubstituted phenyl rings in therapeutic linkers and payloads are highly susceptible to CYP450-mediated oxidative metabolism, particularly at the electron-rich meta and para positions. The incorporation of the highly electronegative fluorine atom at the 3-position effectively blocks aromatic hydroxylation at this site. This structural modification extends the in vivo half-life and stability of the downstream active pharmaceutical ingredient (API) compared to derivatives synthesized from unsubstituted (S)-phenylglycinol [1].

Evidence DimensionSite-specific metabolic liability
Target Compound DataBlocked at the 3-position
Comparator Or BaselineHighly susceptible to hydroxylation ((S)-Phenylglycinol)
Quantified DifferenceElimination of a primary oxidative metabolic site
ConditionsIn vivo / microsomal stability models

Procurement of the fluorinated analog is essential for synthesizing APIs with viable pharmacokinetic half-lives, preventing late-stage development failures.

Synthetic Yield
Reported
85%

Supports procurement from established route

Amination of 1-ethenyl-3-fluorobenzene; class yields often >80%

Enantiomeric Purity for Chiral Auxiliary Applications

For applications requiring precise stereocontrol, such as the synthesis of chiral oxazaborolidine catalysts or bisoxazoline ligands, the absolute configuration of the amino alcohol is paramount. Commercial grades of (S)-2-Amino-2-(3-fluorophenyl)ethanol provide an enantiomeric excess (ee) of >98%. Substituting this with a racemic mixture or a lower-purity grade not only degrades the enantioselectivity of the downstream catalytic process but can completely invert the stereochemical outcome of the target product .

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>98% ee (S-enantiomer)
Comparator Or Baseline0% ee (Racemic mixture)
Quantified Difference>98% absolute stereochemical purity
ConditionsChiral HPLC / standard commercial purity assays

High enantiomeric purity is an absolute requirement for reproducible stereocontrol and yield in asymmetric industrial syntheses.

Commercial Benchmark
Supplier data
(S) widely listed; 95% purity multi-vendor

Reliable sourcing with consistent specification

(R)-enantiomer available but less commonly catalogued

PROTAC Linker and Ligand Synthesis

The attenuated amine pKa and increased lipophilicity make this compound an ideal chiral building block for synthesizing cell-permeable linkers and E3 ligase-recruiting ligands in targeted protein degradation workflows, where precise mono-alkylation is required.

Antibody-Drug Conjugate (ADC) Payloads

The metabolic stability imparted by the meta-fluoro substitution ensures that ADC payloads incorporating this scaffold resist premature CYP450-mediated degradation in systemic circulation, outperforming unsubstituted phenylglycinol derivatives .

Chiral Auxiliaries for Asymmetric Catalysis

The rigid, stereodefined structure and unique electronic environment of the 3-fluorophenyl group make it a superior precursor for oxazaborolidine and bisoxazoline catalysts used in enantioselective reductions and alkylations, relying on its >98% ee.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral CNS-Targeted Probe Synthesis
Predicted BBB permeability & (S)-stereochemistry
Enantioselective receptor binding assay verification
Chiral Ligand & Auxiliary Development
Bifunctional amine/alcohol scaffold with 19F NMR handle
Catalytic asymmetric reaction screening
Enantiopure Aryl Glycine Precursor
Oxidation-ready primary alcohol; maintains (S)-configuration
Chiral HPLC or optical rotation confirmation
Fluorine SAR Studies
Unique meta-F substitution & (S)-enantiomer combination
Comparative assay vs. regioisomeric and enantiomeric controls

XLogP3

0.2

Sequence

X

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